molecular formula C27H25N3O3 B11419233 4-[3-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-[3-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11419233
M. Wt: 439.5 g/mol
InChI Key: REEOCKKOJRYJIB-UHFFFAOYSA-N
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Description

4-[3-(BENZYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(BENZYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multiple steps, including the formation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of the benzyl and hydroxyphenyl groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the pyrrolo[3,4-c]pyrazole core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the benzyl and hydroxyphenyl groups via substitution reactions.

    Purification: Purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale purification methods.

Chemical Reactions Analysis

Types of Reactions

4-[3-(BENZYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the pyrrolo[3,4-c]pyrazole core.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the pyrrolo[3,4-c]pyrazole core could yield a variety of reduced derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Material Science: The unique structure of this compound may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It could be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-[3-(BENZYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(BENZYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-METHYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: Similar structure but with a methyl group instead of a propyl group.

    4-[3-(BENZYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-ETHYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

The uniqueness of 4-[3-(BENZYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups and the propyl substitution, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-(3-phenylmethoxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H25N3O3/c1-2-15-30-26(19-11-8-12-20(16-19)33-17-18-9-4-3-5-10-18)23-24(28-29-25(23)27(30)32)21-13-6-7-14-22(21)31/h3-14,16,26,31H,2,15,17H2,1H3,(H,28,29)

InChI Key

REEOCKKOJRYJIB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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